molecular formula C24H25N3O5 B11412424 N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide

Cat. No.: B11412424
M. Wt: 435.5 g/mol
InChI Key: RWJWRGHYFGGBQK-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-METHOXYPHENYL)-2-OXO-1,4-DIAZASPIRO[45]DEC-3-EN-1-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a spirocyclic diazaspirodecane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-METHOXYPHENYL)-2-OXO-1,4-DIAZASPIRO[4.5]DEC-3-EN-1-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.

    Construction of the Spirocyclic System: This involves the cyclization of a suitable precursor, such as a diazabicyclo compound, under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the spirocyclic system using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-METHOXYPHENYL)-2-OXO-1,4-DIAZASPIRO[4.5]DEC-3-EN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or spirocyclic moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-METHOXYPHENYL)-2-OXO-1,4-DIAZASPIRO[4.5]DEC-3-EN-1-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure and potential biological activity.

    Material Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-METHOXYPHENYL)-2-OXO-1,4-DIAZASPIRO[4.5]DEC-3-EN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific biological context and the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-METHOXYPHENYL)-2-OXO-1,4-DIAZASPIRO[4.5]DEC-3-EN-1-YL]ACETAMIDE is unique due to its spirocyclic diazaspirodecane system, which imparts distinct chemical and biological properties compared to other benzodioxole derivatives.

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide

InChI

InChI=1S/C24H25N3O5/c1-30-18-8-5-16(6-9-18)22-23(29)27(24(26-22)11-3-2-4-12-24)14-21(28)25-17-7-10-19-20(13-17)32-15-31-19/h5-10,13H,2-4,11-12,14-15H2,1H3,(H,25,28)

InChI Key

RWJWRGHYFGGBQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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